molecular formula C13H14N4O2S2 B5782571 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide

4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide

Cat. No. B5782571
M. Wt: 322.4 g/mol
InChI Key: CNHWXBQSGQIXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PDD00017273 and is a member of the sulfonamide family.

Mechanism of Action

The mechanism of action of 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase IX by binding to its active site. Carbonic anhydrase IX is an enzyme that plays a crucial role in the regulation of pH in cancer cells. By inhibiting the activity of this enzyme, 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide exhibits potent inhibitory activity against carbonic anhydrase IX. This enzyme is overexpressed in many cancers and plays a crucial role in the regulation of pH in cancer cells. By inhibiting the activity of this enzyme, 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide can disrupt the pH balance in cancer cells, leading to their death. Furthermore, this compound has been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

The advantages of using 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide in lab experiments are its potent inhibitory activity against carbonic anhydrase IX, antibacterial and antifungal activities, and potential applications in the development of new antimicrobial agents. However, the limitations of using this compound in lab experiments are its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide. One direction is the development of new anticancer agents based on this compound. Another direction is the investigation of its potential applications in the development of new antimicrobial agents. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.

Synthesis Methods

The synthesis of 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 2-pyridinemethanethiol in the presence of a suitable reagent. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase IX, which is overexpressed in many cancers. This compound has also been investigated for its anti-inflammatory and analgesic properties. Furthermore, it has been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

1-(pyridin-2-ylmethyl)-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c14-21(18,19)12-6-4-10(5-7-12)17-13(20)16-9-11-3-1-2-8-15-11/h1-8H,9H2,(H2,14,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHWXBQSGQIXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Pyridin-2-ylmethyl-thioureido)-benzenesulfonamide

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